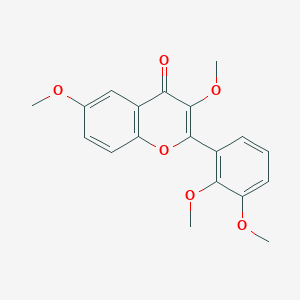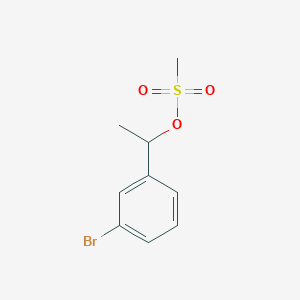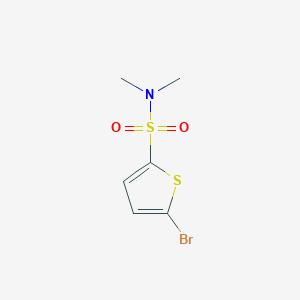![molecular formula C14H20N2O B13867035 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pyridin-4-yl-2-azaspiro[45]decan-8-ol is a spiro compound that features a unique bicyclic structure with a pyridine ring and an azaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of polar solvents such as chloroform, ethanol, propanol, butanol, or dimethylformamide at temperatures ranging from 50-150°C . Acid-binding agents or basic reagents like triethylamine or pyridine are commonly used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like water or alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Known for its biological activity and used in drug discovery.
2,7-Diazaspiro[4.5]decane:
2-Oxa-7-azaspiro[4.4]nonane: Studied for its unique structural properties and biological activities.
Uniqueness
8-Pyridin-4-yl-2-azaspiro[45]decan-8-ol stands out due to its specific combination of a pyridine ring and an azaspirodecane moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H20N2O/c17-14(12-1-8-15-9-2-12)5-3-13(4-6-14)7-10-16-11-13/h1-2,8-9,16-17H,3-7,10-11H2 |
InChI Key |
PBKRYTXKHLZLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CCNC2)(C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
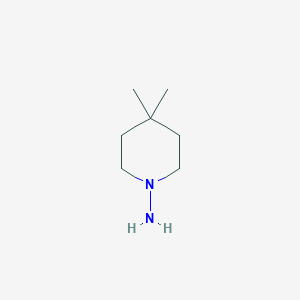
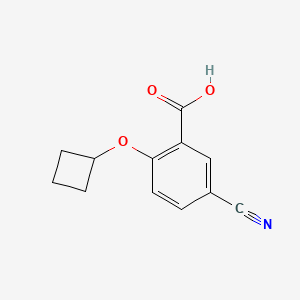
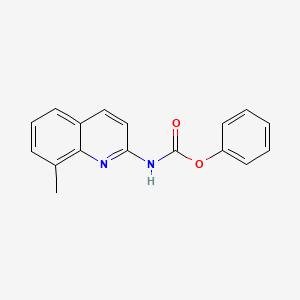

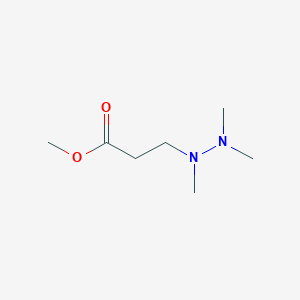
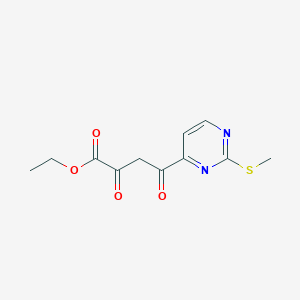
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)

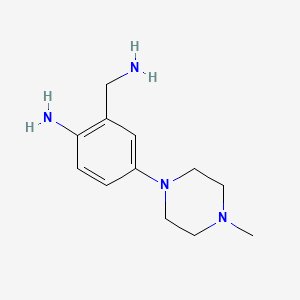
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
